N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyl group, and a thiophene ring substituted with a chlorine atom and a sulfonamide group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene ring separately. The piperidine ring is often synthesized through the reduction of piperidin-4-one derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF) .
The thiophene ring is chlorinated using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position . The sulfonamide group is then introduced through a sulfonation reaction using sulfonyl chlorides in the presence of a base like pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol, THF
Substitution: Amines, thiols, pyridine, triethylamine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thiophene derivatives with various substituents
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters like acetylcholine . This leads to increased levels of acetylcholine in the brain, which can enhance cognitive function and memory .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)acetohydrazide
- 1-(1-benzylpiperidin-4-yl)-N-methylmethanamine
- 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Uniqueness
N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide is unique due to its combination of a piperidine ring, a benzyl group, and a chlorinated thiophene ring with a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-5-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c18-16-6-7-17(23-16)24(21,22)19-12-14-8-10-20(11-9-14)13-15-4-2-1-3-5-15/h1-7,14,19H,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIMQEUHLLXZAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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